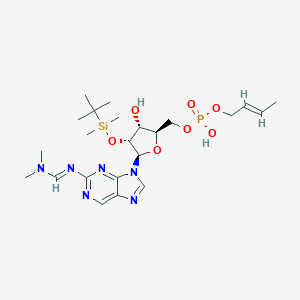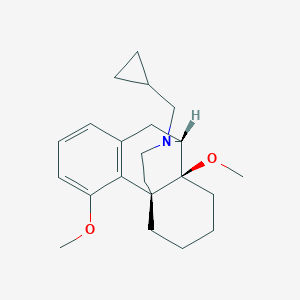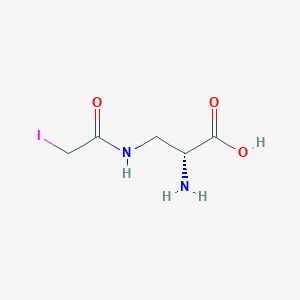
2'-Tbdms-dmfg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Tbdms-dmfg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical synthesis. This compound is a derivative of 2'-deoxyguanosine, which is a nucleoside found in DNA.
Mécanisme D'action
The mechanism of action of 2'-Tbdms-dmfg involves the inhibition of DNA polymerase activity. This inhibition occurs due to the incorporation of 2'-Tbdms-dmfg into the growing DNA chain, which leads to the termination of DNA synthesis. The incorporation of 2'-Tbdms-dmfg into the DNA chain is facilitated by the Tbdms group, which protects the 5'-hydroxyl group of 2'-deoxyguanosine from further reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Tbdms-dmfg are primarily related to its inhibition of DNA polymerase activity. This inhibition can lead to the disruption of DNA synthesis and cell death, making 2'-Tbdms-dmfg a potential candidate for anticancer drugs. In addition, the incorporation of 2'-Tbdms-dmfg into the DNA chain can also lead to the formation of DNA adducts, which can cause DNA damage and mutations.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2'-Tbdms-dmfg in lab experiments include its high purity, stability, and ease of synthesis. In addition, the Tbdms group can be easily removed under mild conditions, which allows for the preparation of various nucleoside analogs. The limitations of using 2'-Tbdms-dmfg in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 2'-Tbdms-dmfg. One direction is the development of novel nucleoside analogs based on 2'-Tbdms-dmfg for the treatment of viral infections and cancer. Another direction is the investigation of the potential DNA damage and mutagenicity caused by the incorporation of 2'-Tbdms-dmfg into the DNA chain. Furthermore, the use of 2'-Tbdms-dmfg in chemical synthesis and catalysis is an area that requires further exploration.
Méthodes De Synthèse
The synthesis of 2'-Tbdms-dmfg involves the protection of the 5'-hydroxyl group of 2'-deoxyguanosine with a tert-butyldimethylsilyl (Tbdms) group, followed by the reaction of the 3'-hydroxyl group with dimethylformamide glycolate (dmfg) in the presence of a catalyst. This reaction results in the formation of 2'-Tbdms-dmfg, which can be purified by column chromatography.
Applications De Recherche Scientifique
2'-Tbdms-dmfg has been extensively used in medicinal chemistry and drug discovery. It has been shown to inhibit the activity of DNA polymerase, which is an essential enzyme for DNA replication and repair. This inhibition can lead to the disruption of DNA synthesis and cell death, making 2'-Tbdms-dmfg a potential candidate for anticancer drugs. In addition, 2'-Tbdms-dmfg can also be used as a building block for the synthesis of various nucleoside analogs, which have applications in antiviral and antitumor therapies.
Propriétés
Numéro CAS |
126922-67-6 |
|---|---|
Nom du produit |
2'-Tbdms-dmfg |
Formule moléculaire |
C23H39N6O7PSi |
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
[(E)-but-2-enyl] [(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C23H39N6O7PSi/c1-9-10-11-33-37(31,32)34-13-17-18(30)19(36-38(7,8)23(2,3)4)21(35-17)29-15-25-16-12-24-22(27-20(16)29)26-14-28(5)6/h9-10,12,14-15,17-19,21,30H,11,13H2,1-8H3,(H,31,32)/b10-9+,26-14+/t17-,18-,19-,21-/m1/s1 |
Clé InChI |
XPWZMBJMSZSSNC-SQTPBEOXSA-N |
SMILES isomérique |
C/C=C/COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)/N=C/N(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES |
CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES canonique |
CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
Synonymes |
2'-TBDMS-DMFG n-butyl 2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3,',5'-cyclic phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)





![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
